2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester
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Overview
Description
2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester is a complex organic compound with a molecular formula of C20H30BNO4S It is a derivative of boronic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pinacol ester group
Synthetic Routes and Reaction Conditions:
Horner-Wadsworth-Emmons Reaction: This reaction involves the conversion of alkylated phosphonates and N-BOC-azetidin-3-one to the corresponding N-BOC-azetidine-3-ylidenes. The reaction is typically carried out under mild conditions using a base such as sodium hydroxide.
Hydrogenation: The N-BOC-azetidine-3-ylidenes are then subjected to a standard hydrogenation procedure to reduce the double bond and form the corresponding N-BOC-azetidine-3-yl group.
Boronic Acid Formation: The resulting N-BOC-azetidine-3-yl group is then reacted with phenylboronic acid to form the boronic acid derivative.
Pinacol Ester Formation: Finally, the boronic acid derivative is treated with pinacol to form the pinacol ester.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes the use of industrial-grade reagents, reactors, and purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a boronic ester or borate complex.
Reduction: Reduction reactions can be performed to reduce the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the boronic acid group, where various nucleophiles can replace the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Boronic Ester: Formed through oxidation reactions.
Reduced Azetidine: Resulting from reduction reactions.
Substituted Boronic Acid: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important intermediates in organic synthesis. It is also used in the development of new catalytic systems and materials.
Biology: In biological research, the compound is used as a probe for studying enzyme activities and interactions. It can also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases related to the immune system and cancer.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. It is also used in the development of new chemical processes and technologies.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through reversible covalent interactions .
Mode of Action
The compound, also known as “tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate”, is a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with proteins, nucleic acids, and carbohydrates . This allows them to modulate the activity of these biomolecules, leading to changes in cellular function.
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and biologically active compounds .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by several factors, including their susceptibility to hydrolysis . The rate of this reaction can be significantly accelerated at physiological pH, which could impact the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their derivatives . This could potentially impact the compound’s stability and efficacy.
Safety and Hazards
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Azetidine Derivatives: Other azetidine derivatives with varying functional groups.
Pinacol Esters: Other pinacol esters with different aromatic or aliphatic groups.
Uniqueness: 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester is unique due to its combination of the azetidine ring and the boronic acid group, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTRZUPQELIOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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